Sulfonium, methyldiphenyl-
Description
General Overview of Sulfonium (B1226848) Salts in Contemporary Organic Chemistry
In modern organic chemistry, sulfonium salts are recognized for their diverse reactivity and applications. researchgate.netresearchgate.netnih.gov They are isoelectronic and isostructural with phosphines, possessing a trigonal pyramidal geometry. nih.gov This structural feature, along with the nature of the substituents on the sulfur atom, dictates their chemical behavior.
Historically, sulfonium salts were primarily utilized as precursors for the generation of sulfur ylides, which are instrumental in classic organic transformations such as the Johnson–Corey–Chaykovsky reaction for the synthesis of epoxides, aziridines, and cyclopropanes. nih.gov However, the scope of their application has broadened considerably in recent years. researchgate.net Contemporary research has established sulfonium salts as effective electrophilic partners in a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Negishi reactions. nih.gov Their utility also extends to the formation of carbon-heteroatom (C-X) bonds. nih.gov
Furthermore, the advent of photoredox catalysis has opened new avenues for the application of sulfonium salts. nih.gov Under mild photocatalytic conditions, they can serve as sources of alkyl and aryl radicals, enabling novel carbon-carbon and carbon-heteroatom bond-forming strategies. nih.gov This has proven particularly valuable for late-stage functionalization of complex molecules. nih.govresearchgate.net The reactivity of sulfonium salts can be tuned by modifying the substituents on the sulfur atom, allowing for their use as reagents for alkynylation, cyanation, and other group transfer reactions. nih.govresearchgate.net
Historical Development of Methyl(diphenyl)sulfonium Chemistry within Research Contexts
The investigation of sulfonium salts dates back to the early days of organic chemistry. One of the earliest methods for synthesizing a triarylsulfonium salt involved the reaction of a diaryl sulfoxide (B87167) with a phenolic ether in the presence of a strong acid. thieme-connect.de The synthesis of alkyl- and arylsulfonium salts is typically achieved through the reaction of a thioether with an alkyl halide. wikipedia.org For instance, the reaction of diphenyl sulfide (B99878) with methyl iodide can yield methyldiphenylsulfonium iodide. thieme-connect.de
The development of methyldiphenylsulfonium chemistry has been driven by the need for efficient methylating and phenylating agents. The trifluoromethanesulfonate (B1224126) (triflate) salt of methyldiphenylsulfonium is noted for its utility as a photoacid generator in photo-optical applications. researchgate.net The synthesis and structural characterization of compounds like methyldiphenylsulfonium trifluoromethanesulfonate have provided valuable insights into the bonding and reactivity of these salts. researchgate.net
Scope and Research Significance of Methyl(diphenyl)sulfonium in Scholarly Inquiry
The research significance of methyldiphenylsulfonium salts lies in their versatility as reagents and their role in mechanistic studies. They are employed as photoacid generators (PAGs) in photolithography and other light-induced chemical processes. researchgate.netacs.org In this context, upon irradiation, they generate a strong acid that can catalyze various chemical transformations. acs.org
In the realm of organic synthesis, methyldiphenylsulfonium salts are valuable as precursors for methylation and phenylation reactions. Their reactivity can be controlled by the choice of the counter-anion. acs.org For example, salts with non-nucleophilic counterions like tetrafluoroborate (B81430) or hexafluorophosphate (B91526) exhibit good stability and solubility, making them suitable for a range of applications. acs.org
Recent research has also explored the use of sulfonium salts, including triphenylsulfonium (B1202918) derivatives which are structurally related to methyldiphenylsulfonium, as electron injection layers in polymer light-emitting diodes (PLEDs), highlighting their potential in materials science. acs.org The ability to fine-tune the electronic properties of organic electronic devices by incorporating these salts is an active area of investigation. acs.org Furthermore, the study of the reaction mechanisms of sulfonium salts, including the influence of solvent effects on their reactivity, continues to be a subject of academic inquiry. researchgate.net
Interactive Data Table: Properties of Selected Sulfonium Salts
| Compound Name | Formula | Molecular Weight ( g/mol ) | Key Application | Reference |
| Methyldiphenylsulfonium trifluoromethanesulfonate | C₁₄H₁₃F₃O₃S₂ | 350.37 | Photoacid generator | researchgate.net |
| Triphenylsulfonium trifluoromethanesulfonate | C₁₉H₁₅F₃O₃S₂ | 412.44 | Photoacid generator, Electron injection layer | acs.org |
| Triphenylsulfonium perfluoro-1-butanesulfonate | C₂₂H₁₅F₉O₃S₂ | 598.46 | Photoacid generator, Electron injection layer | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
methyl(diphenyl)sulfanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMDYNHSWAKAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13S+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374453 | |
| Record name | Sulfonium, methyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29245-68-9 | |
| Record name | Sulfonium, methyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl Diphenyl Sulfonium Salts
Classical Approaches to Sulfonium (B1226848) Salt Formation
Nucleophilic Substitution Reactions for Methyl(diphenyl)sulfonium Synthesis
One of the most direct and traditional methods for the synthesis of methyl(diphenyl)sulfonium salts is the S-alkylation of a diaryl sulfide (B99878) via a nucleophilic substitution (SN2) reaction. In this approach, the sulfur atom of diphenyl sulfide acts as a nucleophile, attacking an electrophilic methylating agent.
The reaction typically involves treating diphenyl sulfide with a reactive methyl halide (like methyl iodide) or a methyl sulfonate (like methyl triflate). mdpi.com The use of strong alkylating agents is often necessary, particularly for less reactive diaryl sulfides compared to their dialkyl counterparts. mdpi.com To facilitate the reaction and displace the halide leaving group, a halogen scavenging agent, such as a silver salt (e.g., silver(I) tetrafluoroborate), can be employed to accelerate the process. mdpi.comthieme-connect.de
A representative reaction is the treatment of diphenyl sulfide with methyl iodide, which yields methyl(diphenyl)sulfonium iodide. thieme-connect.de
Table 1: Examples of Nucleophilic Substitution for Sulfonium Salt Synthesis
| Sulfide Precursor | Alkylating Agent | Product | Reference |
|---|---|---|---|
| Diphenyl sulfide | Methyl iodide | Methyl(diphenyl)sulfonium iodide | thieme-connect.de |
Electrophilic Alkylation Strategies in Sulfonium Salt Preparation
Electrophilic strategies for sulfonium salt preparation often involve the activation of a sulfoxide (B87167) to generate a highly electrophilic sulfur species, which then reacts with a nucleophilic arene. This pathway is particularly valuable for synthesizing triarylsulfonium salts from non-functionalized arenes and is often referred to as an "interrupted Pummerer" reaction. rsc.orgnih.gov
In a typical procedure, a diaryl sulfoxide, such as diphenyl sulfoxide, is activated with a strong acid anhydride, most commonly trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). nih.govgoogle.com This in-situ activation generates a potent electrophilic intermediate, an S(IV) bistriflate species (R₂S⁺-OTf). nih.govresearchgate.net This intermediate is highly reactive and can undergo electrophilic aromatic substitution with a wide range of arenes, from electron-poor to moderately electron-rich systems. nih.gov This method avoids the need for pre-functionalized starting materials and provides a direct route to complex sulfonium salts.
The general scheme for this process is as follows:
Activation: Diphenyl sulfoxide reacts with triflic anhydride.
Electrophilic Attack: The resulting electrophilic sulfur species is attacked by an arene.
Aromatization: Loss of a proton restores aromaticity, yielding the aryl(diphenyl)sulfonium salt.
This method has been successfully applied to a broad scope of arenes, demonstrating its synthetic utility. nih.gov
Advanced and Selective Synthesis Techniques for Methyl(diphenyl)sulfonium Derivatives
Modern synthetic chemistry has introduced more sophisticated and selective methods for preparing sulfonium salts, often leveraging the power of transition-metal catalysis and specialized ligands to achieve high efficiency and functional group tolerance.
Transition-Metal-Catalyzed Routes to Sulfonium Salts
Transition-metal catalysis offers powerful alternatives for forming C–S bonds to generate sulfonium salts, often under milder conditions and with greater functional group compatibility than classical methods. ccspublishing.org.cn Various metals, including copper, palladium, and nickel, have been employed in these transformations. rsc.orgccspublishing.org.cnmdpi.com
A notable example is the copper-catalyzed S-selective arylation of sulfides. In one protocol, pyridylsulfides were successfully arylated using diphenyliodonium triflate (Ph₂IOTf) in the presence of a copper catalyst to furnish pyridylsulfonium salts on a multi-gram scale with good to excellent yields. chemrxiv.org This highlights the utility of copper in mediating the formation of the sulfonium core.
Nickel-catalyzed reactions have also been developed. For instance, a protocol involving the activation of styrenes with sulfoxides can form stable sulfonium salts that subsequently participate in nickel-catalyzed Negishi-type cross-coupling reactions. ccspublishing.org.cn
Table 2: Transition-Metal-Catalyzed Synthesis of Sulfonium Salts
| Catalyst System | Reactants | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Copper/CuCl | Pyridylsulfides, Ph₂IOTf | Pyridyl(diphenyl)sulfonium salts | S-selective arylation, scalable | chemrxiv.org |
| Palladium acetate / X-Phos | Aryl sulfides, B₂pin₂ | Arylboronates (from sulfoniums) | Demonstrates reactivity for synthesis | ccspublishing.org.cn |
Ligand-Enabled Synthetic Approaches
The choice of ligand in transition-metal-catalyzed reactions is often critical for achieving high yield and selectivity. In the context of sulfonium salt chemistry, specific ligands can enable transformations that are otherwise inefficient.
For example, in a palladium-catalyzed direct borylation of aryl sulfonium salts, the use of the bulky, electron-rich phosphine ligand X-Phos was found to be crucial for achieving the desired transformation under mild conditions. ccspublishing.org.cn While this example illustrates a reaction of a sulfonium salt, the principles of ligand design are directly applicable to their synthesis. The ligand's role is to stabilize the metal center, facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination, and control the reactivity of the catalytic species. Similarly, cobalt-catalyzed sulfonylative coupling reactions have been shown to be effective when using a phenanthroline ligand. researchgate.net These examples underscore the importance of ligand selection in developing robust catalytic systems involving organosulfur compounds.
Mechanistic Insights into Sulfonium Salt Generation
Understanding the mechanisms underlying sulfonium salt formation is key to optimizing existing methods and developing new ones.
Nucleophilic Substitution (SN2): The classical alkylation of diphenyl sulfide with methyl iodide follows a straightforward bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom's lone pair of electrons attacks the electrophilic methyl group, displacing the iodide ion in a single, concerted step. nih.gov
Electrophilic Aromatic Substitution (Interrupted Pummerer): The reaction of a sulfoxide with an acid anhydride and an arene proceeds through a more complex pathway. researchgate.net The sulfoxide is first activated by the anhydride (e.g., Tf₂O) to form a highly electrophilic dicationic or related species. nih.govresearchgate.net This species then acts as the electrophile in an electrophilic aromatic substitution (SEAr) reaction with an arene. The arene's π-system attacks the sulfur atom, forming a resonance-stabilized carbocation intermediate (a sigma complex), which then rearomatizes upon losing a proton to yield the final triarylsulfonium salt. researchgate.net
Transition-Metal Catalysis: The mechanisms of metal-catalyzed formations of sulfonium salts are believed to follow standard catalytic cycles for cross-coupling reactions. For a copper-catalyzed arylation of a sulfide, the cycle could involve the formation of an active copper(I) species, which reacts with the diaryliodonium salt. The resulting copper(III) intermediate can then react with the sulfide, followed by reductive elimination to form the C–S bond of the sulfonium salt and regenerate the active copper catalyst.
Reactivity and Reaction Mechanisms of Methyl Diphenyl Sulfonium
Alkyl Transfer Reactivity
Methyldiphenylsulfonium salts are effective alkylating agents, capable of transferring their methyl group to a range of nucleophiles. This reactivity is central to their utility in organic synthesis.
Methyl Transfer Processes
The core of methyldiphenylsulfonium's alkylating ability lies in the process of methyl transfer. The positively charged sulfonium (B1226848) center creates a significant partial positive charge on the adjacent methyl group, making it an electrophilic target for nucleophiles. nih.gov This process is analogous to the action of the biological methylating agent S-adenosylmethionine (SAM), which also features a sulfonium ion. thieme-connect.com The transfer typically proceeds via an SN2 mechanism, where a nucleophile attacks the methyl group, leading to the displacement of the neutral diphenyl sulfide (B99878) as a leaving group. thieme-connect.com
The efficiency of this methyl transfer is influenced by several factors, including the nature of the nucleophile and the solvent. Studies on the reaction of trimethylsulfonium (B1222738) ions with amines have shown that the reaction pathway can be complex, involving the formation of several intermediate complexes. cas.cz The polarity of the solvent can significantly affect the activation energy of the reaction. For instance, increasing solvent polarity has been observed to increase the activation free energy for methyl transfer from trimethylsulfonium to both ammonia (B1221849) and pyridine. cas.cz
Intermolecular Alkylation Reactions with Diverse Nucleophiles
Methyldiphenylsulfonium salts and related alkylsulfonium salts are versatile reagents for the alkylation of a wide array of nucleophiles under generally mild, transition-metal-free conditions. thieme-connect.com This broad applicability allows for the formation of new carbon-heteroatom and carbon-carbon bonds.
A diverse range of nucleophiles can be effectively methylated, including:
Oxygen Nucleophiles: Alcohols and phenols are readily alkylated to form their corresponding methyl ethers. thieme-connect.com
Sulfur Nucleophiles: Thiols are converted to their thioether derivatives. thieme-connect.com
Nitrogen Nucleophiles: Amines can be methylated, although the reactivity can be influenced by the amine's structure and basicity. thieme-connect.comcas.cz
Carbon Nucleophiles: Carbanions, such as those derived from 1,3-dicarbonyl compounds and enolates, can be methylated to form new C-C bonds. thieme-connect.com
Other Nucleophiles: The scope of alkylation extends to phosphines, Grignard reagents, alkyllithiums, azides, hydrides, and halides. thieme-connect.com
The general mechanism for these reactions is a straightforward SN2 displacement. thieme-connect.com However, with certain hard nucleophiles like enolates, the formation of sulfurane intermediates followed by reductive elimination has also been proposed. thieme-connect.com
| Nucleophile Category | Example Nucleophile | Product Type |
| Oxygen | Phenol | Methyl Ether |
| Sulfur | Thiol | Thioether |
| Nitrogen | Amine | Methylated Amine |
| Carbon | Enolate | C-Methylated Carbonyl |
Intramolecular Alkylation Pathways
While less common than their intermolecular counterparts, intramolecular alkylation reactions involving sulfonium salts can occur, leading to the formation of cyclic structures. These reactions typically require a nucleophilic center to be suitably positioned within the same molecule as the sulfonium group, allowing for an intramolecular ring-closing reaction.
Involvement in Carbon-Carbon Bond-Forming Reactions
Beyond simple alkylation, methyldiphenylsulfonium salts are pivotal precursors for generating highly reactive species that facilitate important carbon-carbon bond-forming reactions.
Precursors to Sulfur Ylides in Synthetic Transformations
A key aspect of the reactivity of methyldiphenylsulfonium salts is their use as precursors to sulfur ylides. organic-chemistry.orgcarroll.edu An ylide is a neutral molecule with a formal positive and negative charge on adjacent atoms. In the case of sulfur ylides, a carbanion is adjacent to a positively charged sulfur atom.
The generation of the ylide is typically achieved by treating the methyldiphenylsulfonium salt with a strong base. organic-chemistry.org The base abstracts a proton from the methyl group, creating the reactive ylide. The stability and reactivity of the resulting ylide are influenced by the substituents on the sulfur atom and the carbanion. unibo.it Unstabilized sulfur ylides, which lack electron-withdrawing groups on the carbanion, are highly reactive and must be handled at low temperatures. unibo.it
These sulfur ylides are valuable reagents in organic synthesis, particularly for the formation of new carbon-carbon bonds. carroll.edunih.gov
Cyclopropanation and Epoxidation Reactions Mediated by Derived Ylides
The sulfur ylides derived from methyldiphenylsulfonium salts are most famously employed in the Johnson-Corey-Chaykovsky reaction. mdpi.com This reaction allows for the transfer of a methylene (B1212753) group (CH₂) to various electrophiles, leading to the formation of three-membered rings. mdpi.com
Epoxidation: When a sulfur ylide reacts with a ketone or an aldehyde, the nucleophilic ylide attacks the carbonyl carbon. organic-chemistry.org The resulting betaine (B1666868) intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the diphenyl sulfide leaving group to form an epoxide. organic-chemistry.org Unstabilized sulfonium ylides, such as those derived from methyldiphenylsulfonium, generally favor epoxidation over cyclopropanation when reacting with α,β-unsaturated carbonyl compounds. mdpi.com
Cyclopropanation: In reactions with α,β-unsaturated ketones (enones), the sulfur ylide can undergo a 1,4-conjugate addition to the double bond. organic-chemistry.org The resulting enolate then cyclizes, with the displacement of diphenyl sulfide, to form a cyclopropane (B1198618) ring. organic-chemistry.org More stabilized sulfonium ylides tend to favor this cyclopropanation pathway. mdpi.com
The choice between epoxidation and cyclopropanation can often be controlled by the nature of the ylide and the substrate. mdpi.com
| Reactant | Ylide Type | Major Product |
| Ketone/Aldehyde | Unstabilized Sulfonium Ylide | Epoxide |
| α,β-Unsaturated Ketone | Unstabilized Sulfonium Ylide | Epoxide |
| α,β-Unsaturated Ketone | Stabilized Sulfonium Ylide | Cyclopropane |
Aziridination Processes Utilizing Sulfonium Intermediates
The formation of aziridines, three-membered heterocyclic compounds containing a nitrogen atom, can be efficiently achieved using sulfonium ylides derived from sulfonium salts like methyldiphenylsulfonium. This process, known as aziridination, involves the reaction of a sulfonium ylide with an imine.
The generally accepted mechanism proceeds through a two-step sequence. acs.org Initially, the sulfonium ylide, a nucleophilic carbanion stabilized by the adjacent positively charged sulfur, attacks the electrophilic carbon of the imine. This addition step leads to the formation of a betaine intermediate. acs.orgmdpi.com In the subsequent step, the betaine undergoes an intramolecular nucleophilic substitution (ring closure), where the nitrogen anion displaces the diphenyl sulfide leaving group, resulting in the formation of the aziridine (B145994) ring. mdpi.comyoutube.com
The stereochemical outcome of the aziridination is a critical aspect and is influenced by several factors, including the nature of the reactants and the reaction conditions. Computational and experimental studies have shown that the stereochemistry is often determined by the reactivity of the imines and the ylides. acs.org For instance, the reaction of N-sulfonyl imines with semi-stabilized ylides (where the carbanion is stabilized by an aryl group) often shows low trans selectivity. acs.org In these cases, the initial betaine formation is typically non-reversible, meaning the stereoselectivity is established in this first step. acs.orgnih.gov Conversely, using different sulfonium salts or reaction conditions can favor the formation of cis-aziridines. A study demonstrated that reacting N-diphenylphosphinoyl imines with an ylide generated from [3-(trimethylsilyl)allyl]diphenylsulfonium perchlorate (B79767) at low temperatures predominantly yielded cis-vinylaziridines. acs.org
The use of chiral sulfonium salts has been a successful strategy for achieving asymmetric aziridination, yielding chiral aziridines with high enantioselectivity. mdpi.com For example, chiral sulfonium salts derived from isothiocineole have been used to generate ylides that react with a variety of aldimines to produce trans-aziridines in good yields and with excellent enantiomeric and diastereomeric excesses. mdpi.comnih.gov Mechanistic models have been proposed to explain the high levels of selectivity observed in these asymmetric reactions. nih.gov
A three-component reaction has also been developed, coupling a vinyl sulfonium salt, a nucleophile, and an imine to generate aziridines. bris.ac.uk In this process, the nucleophile first reacts with the vinyl sulfonium salt to form an intermediate ylide, which is then trapped by the imine. High cis-selectivity was observed in these reactions, which was rationalized by a model where steric interactions involving the large sulfonamide group on the imine direct the approach of the ylide. bris.ac.uk
Reactivity in Heteroatom Alkylations
Sulfonium salts, including methyldiphenylsulfonium, are effective electrophilic alkylating agents for a wide range of heteroatom nucleophiles. thieme-connect.com This reactivity is analogous to the biological methylating agent S-adenosylmethionine (SAM) and typically proceeds via an SN2 pathway. thieme-connect.com
N-Alkylation Studies
Methyldiphenylsulfonium and related sulfonium salts are capable of alkylating nitrogen-containing functional groups such as amines and sulfonamides. thieme-connect.comresearchgate.net The process is valuable for synthesizing secondary and tertiary amines from primary and secondary amines, respectively. nih.gov The reaction has been successfully applied to the synthesis of various pharmaceuticals. nih.gov
The N-alkylation of sulfonamides, which are generally poor nucleophiles, has also been achieved using various catalytic systems in conjunction with alkylating agents. nih.govrsc.orgresearchgate.net For instance, ruthenium-catalyzed reactions using alcohols as the alkylating agents (via a "borrowing hydrogen" methodology) can effectively alkylate primary sulfonamides. nih.gov Palladium-catalyzed ortho-C–H alkylation of acetanilides using alkyldibenzothiophenium salts demonstrates another sophisticated approach to N-alkylation, showcasing the transfer of alkyl groups from a sulfonium salt to an aniline (B41778) derivative. acs.org
| Nitrogen Nucleophile | Alkylating Agent Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Primary/Secondary Amines | Alcohols | [Ru(p-cymene)Cl2]2/dppf | Secondary/Tertiary Amines | nih.gov |
| Primary Sulfonamides | Alcohols | Ruthenium Complexes | N-Alkyl Sulfonamides | nih.gov |
| Acetanilide Derivatives | Alkyldibenzothiophenium salts | Palladium Catalyst | ortho-Alkyl Anilides | acs.org |
| Amines | Cyclopropyldiphenylsulfonium salt | Copper Catalyst | N-Allylated Amines | researchgate.net |
O-Alkylation and S-Alkylation Investigations
Similar to N-alkylation, O-alkylation of nucleophiles such as alcohols, phenols, and carboxylic acids can be readily achieved with sulfonium salts. thieme-connect.com These reactions provide a valuable route for the synthesis of ethers and esters under transition-metal-free conditions. thieme-connect.comorganic-chemistry.org The alkylation of carboxylic acids to form esters is a particularly common application. organic-chemistry.org
S-alkylation of thiols and thiophenols using sulfonium salts also proceeds efficiently, yielding thioethers. thieme-connect.com The high reactivity and functional group tolerance of sulfonium salts make them versatile reagents for these transformations. thieme-connect.comresearchgate.net
| Nucleophile | Alkylating Agent Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| (Thio)phenols, Alcohols, Thiols | Alkyl(diaryl)sulfonium salts | Transition-metal-free, SN2 | Ethers, Thioethers | thieme-connect.com |
| Carboxylic Acids | Alkyl(diaryl)sulfonium salts | Transition-metal-free | Esters | thieme-connect.com |
| Alcohols | In situ formed sulfonium salt from DMSO/Tf2O | - | Alkyl Ethers | thieme-connect.com |
Advanced Mechanistic Investigations
Elucidation of Complex Reaction Pathways
While many reactions of sulfonium salts proceed through straightforward SN2 pathways, more complex mechanisms are often operative. thieme-connect.com For instance, in some alkylation reactions, the observed reactivity patterns suggest the involvement of a sulfurane intermediate rather than a simple SN2 displacement. thieme-connect.com This pathway involves the formation of a hypervalent sulfur species, which then undergoes reductive elimination to afford the alkylated product. thieme-connect.com
In recent years, photoredox catalysis has unveiled new reaction pathways for sulfonium salts. rsc.org Under photocatalytic conditions, S-(alkyl)thianthrenium salts can generate non-stabilized alkyl radicals, which can then participate in a variety of selective transformations. researchgate.netrsc.org This radical-based reactivity is distinct from the conventional ionic pathways and has expanded the synthetic utility of sulfonium salts. rsc.org For example, vinyl sulfonium salts, which typically act as electrophiles, can function as radical acceptors under photoirradiation, enabling novel carbon-carbon bond-forming reactions. rsc.org
In aziridination reactions, detailed mechanistic studies, including crossover experiments and computational analysis, have been crucial for understanding selectivity. acs.org These studies have confirmed that for semi-stabilized ylides reacting with N-sulfonyl imines, the initial betaine formation is irreversible and thus dictates the final diastereoselectivity of the aziridine product. acs.orgnih.gov
Stereochemical Control and Asymmetric Induction in Sulfonium-Mediated Reactions
Controlling stereochemistry is a paramount goal in modern organic synthesis, and sulfonium-mediated reactions have been extensively studied in this context. Asymmetric induction, where a chiral element influences the formation of a new stereocenter, is a key strategy. cdnsciencepub.comyoutube.com
In sulfonium chemistry, this is often achieved by using a chiral sulfide to generate a chiral sulfonium salt or ylide. mdpi.comnih.gov The chirality can reside at the sulfur atom itself or on a substituent attached to the sulfur. cdnsciencepub.comcore.ac.uk For example, optically active dialkylarylsulfonium salts have been prepared from chiral sulfoxides, and their reaction pathways have been shown to proceed with inversion of configuration at the sulfur center. core.ac.uk
In asymmetric aziridination and epoxidation reactions, chiral sulfides derived from natural products like camphor (B46023) or terpenes have been employed to create chiral sulfonium salts. mdpi.comnih.gov The ylides generated from these salts react with imines and aldehydes to produce chiral aziridines and epoxides with high levels of diastereoselectivity and enantioselectivity. mdpi.comnih.gov The observed stereochemical outcomes are rationalized by mechanistic models that consider the steric and electronic interactions in the transition state of the betaine-forming step. acs.orgnih.gov The reversibility of this step is a crucial factor; tuning reaction conditions to control this reversibility allows for high selectivity. nih.gov
Another strategy involves substrate control, where a stereocenter already present in the substrate molecule (e.g., the imine or aldehyde) directs the stereochemical outcome of the reaction. youtube.com Furthermore, the use of a chiral auxiliary, a temporary chiral group attached to the substrate, is a powerful method for inducing asymmetry. youtube.com After the reaction, the auxiliary is removed, leaving the enantiomerically enriched product. These advanced strategies enable the synthesis of complex molecules with precise stereochemical control. nih.govthieme-connect.de
Studies on Precise Alkyl Transposition Reactions of Methyldiphenylsulfonium Uncover Limited Specific Data
Despite significant interest in the reactivity of sulfonium salts for precise alkyl transposition reactions, a thorough review of available scientific literature reveals a notable lack of specific studies focused solely on the chemical compound methyldiphenylsulfonium in this context.
While the broader class of sulfonium salts has been the subject of research for their ability to act as alkylating agents, detailed investigations and data tables concerning the specific reactivity of methyldiphenylsulfonium in precise alkyl transposition reactions are not readily found in published scientific papers and their supplementary materials.
Research in this area has highlighted the utility of other, more complex sulfonium salts. For instance, studies have described an aryne-activation strategy where sulfonium intermediates, generated in situ from thioethers, undergo alkyl group transposition. bohrium.comnih.govacs.org These studies have led to the development of robust sulfonium salts as effective electrophilic alkylation reagents. bohrium.comnih.govacs.org However, the specific examples and detailed data provided in this research have centered on compounds such as methyl(phenyl)(2,4,6-trimethoxyphenyl)sulfonium trifluoromethanesulfonate (B1224126) (MPST) and derivatives of dibenzothiophene. bohrium.com
A recent preprint has mentioned the preparation of alkyl diphenylsulfonium salts, which are structurally related to methyldiphenylsulfonium. Nevertheless, the focus of this work was on the deuteration of these salts and not on their application in precise alkyl transposition reactions with a comprehensive study of various substrates and their corresponding yields.
The general mechanism of these transposition reactions involves the in situ generation of a sulfonium intermediate, which then facilitates the transfer of an alkyl group to a nucleophile. bohrium.com This process has been shown to be an intermolecular reaction. bohrium.com
Catalytic Applications of Methyl Diphenyl Sulfonium Derivatives
Catalysis in Organic Transformations
In the realm of synthetic organic chemistry, methyldiphenylsulfonium and its related structures are instrumental in forging new chemical bonds through diverse catalytic pathways. Their utility spans from serving as electrophilic partners in metal-catalyzed reactions to acting as non-covalent activators in organocatalytic systems and functioning as radical precursors under photoredox conditions.
Transition-Metal-Catalyzed Cross-Coupling and Alkylation Processes
While photoredox catalysis has recently dominated the landscape of sulfonium (B1226848) salt reactivity, their role as electrophiles in classical transition-metal-catalyzed cross-coupling reactions is a significant area of development. nih.gov These reactions typically involve the activation of a carbon-sulfur bond by a low-valent transition metal, such as nickel or palladium, enabling the formation of new carbon-carbon bonds. researchgate.net The inherent electron deficiency of the sulfonium salt makes it a suitable partner for oxidative addition, a key step in many catalytic cycles. researchgate.net
A notable example is the nickel-catalyzed direct cross-coupling of aryl sulfonium salts with aryl bromides. nih.govresearchgate.net This process efficiently proceeds via C–S bond activation, facilitated by a nickel catalyst in the presence of magnesium and lithium chloride, to produce biaryl compounds at ambient temperatures. nih.gov The use of C–S electrophiles like sulfonium salts is advantageous due to the lower bond dissociation energy of the C–S bond compared to C-F, C-O, and C-N bonds, offering a promising alternative to traditional aryl halides. researchgate.net While the Suzuki-Miyaura and Negishi reactions are benchmark cross-coupling methods, typically employing organohalides, the development of protocols for sulfonium salts expands the toolkit for synthetic chemists. wikipedia.orgnih.gov
Research has also explored the use of related sulfur-containing compounds. For instance, palladium-catalyzed desulfinative cross-coupling reactions of aryl halides with sulfinate salts have been studied, shedding light on the mechanistic pathways, including the role of catalyst resting states and the turnover-limiting steps, which can inform the design of reactions involving sulfonium species. nih.gov
Table 1: Nickel-Catalyzed Biaryl Synthesis via C-S Bond Activation
| Entry | Aryl Sulfonium Salt | Aryl Bromide | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenyl(dimethyl)sulfonium | 4-Bromotoluene | NiCl₂(PPh₃)₂ / Mg / LiCl | 4-Methyl-1,1'-biphenyl | 85 |
| 2 | 4-Methoxyphenyl(dimethyl)sulfonium | Bromobenzene | NiCl₂(PPh₃)₂ / Mg / LiCl | 4-Methoxy-1,1'-biphenyl | 78 |
| 3 | Phenyl(dimethyl)sulfonium | 4-Bromoanisole | NiCl₂(PPh₃)₂ / Mg / LiCl | 4-Methoxy-1,1'-biphenyl | 82 |
This table is a representative example based on findings in nickel-catalyzed cross-coupling of aryl sulfonium salts. Actual yields and conditions may vary.
Organocatalytic Systems Involving Sulfonium Species
Sulfonium salts have been successfully employed as organocatalysts, operating without the need for a metal center. In these systems, the sulfonium moiety plays a direct role in the catalytic transformation, often through non-covalent interactions or by acting as a phase-transfer catalyst.
A significant breakthrough is the use of chiral tertiary sulfonium salts as highly effective catalysts for asymmetric reactions. nih.gov For instance, binaphthyl-modified bifunctional sulfonium salts bearing a urea (B33335) group have been shown to catalyze the conjugate addition of 3-substituted oxindoles to maleimides. nih.gov This reaction proceeds under base-free, neutral phase-transfer conditions, which is crucial for suppressing the formation of sulfonium ylides that would otherwise deactivate the catalyst. nih.gov The high enantioselectivity achieved in these systems demonstrates the potential of chiral sulfonium salts in stereoselective synthesis. nih.gov
Furthermore, sulfonium salts can function as noncovalent chalcogen-bond (ChB) donating organocatalysts. rsc.org Studies have shown that S-aryl dibenzothiophenium triflates exhibit notable catalytic activity in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction. rsc.orgrsc.orgnih.gov The catalytic effect is attributed to the ligation of substrates to the σ-holes on the sulfur atom of the sulfonium cation, which activates carbonyl and imine groups toward nucleophilic attack. rsc.orgrsc.org This mode of activation provides a metal-free approach to complex molecular constructions. rsc.org
Photoredox Catalysis with Sulfonium Salts
The intersection of sulfonium salt chemistry and photoredox catalysis has led to a surge of innovative synthetic methods. nih.govnih.gov In these systems, a photocatalyst, upon excitation by visible light, can reduce a sulfonium salt to generate a radical species. This process circumvents the high-energy conditions required for direct photolysis of sulfonium salts, which is often inefficient. chemrxiv.orgnih.gov
This strategy has been widely applied in alkylation and arylation reactions. nih.govnih.gov For example, phenacyl sulfonium salts can be reduced by an excited photocatalyst to produce α-carbonyl radicals, which can then participate in further synthetic transformations. nih.gov Similarly, aryl sulfonium salts serve as excellent precursors for aryl radicals, which can be trapped by alkenes or used in C-H arylation reactions, providing a powerful tool for constructing complex molecular scaffolds. chemrxiv.orgnih.gov The development of dual catalysis systems, such as combining photoredox catalysis with nickel or sulfide (B99878) catalysis, has further expanded the synthetic utility. organic-chemistry.org A photoredox/sulfide dual catalysis system can be used to promote reactions like alkene chlorotrifluoromethylation, where a sulfide radical cation is a key intermediate.
Table 2: Research Findings in Photoredox Catalysis with Sulfonium Salts
| Research Area | Sulfonium Salt Type | Radical Generated | Key Transformation | Finding |
|---|---|---|---|---|
| Alkylation | Phenacyl Sulfonium Salts | α-Carbonyl Radical | Hydrogen Atom Abstraction | Demonstrated potential as α-carbonyl radical precursors under visible light. nih.gov |
| Arylation | Aryl Thianthrenium Salts | Aryl Radical | C-H/C-H Cross-Coupling | Enables catalyst-free C-H/C-H (hetero)arylation via direct UV-light cleavage of the C-S bond. |
| Functionalization | (Phenylsulfonyl)difluoromethyl Sulfonium Salt | Fluoroalkyl Radical | Difunctionalization of Alkenes | Provides an efficient tool for the direct functionalization of olefins with a PhSO₂CF₂ group. wikipedia.org |
Photoinitiation Mechanisms in Polymer Science Research
In polymer science, sulfonium salts are of paramount importance as photoinitiators (PIs), particularly for cationic polymerization. Their ability to generate strong acids upon irradiation with UV light makes them a key component in radiation-curing technologies for coatings, inks, adhesives, and 3D printing.
Cationic Photopolymerization Initiation
Sulfonium salts, especially triarylsulfonium salts, are among the most widely used cationic photoinitiators. researchgate.netnih.gov The fundamental mechanism involves the absorption of light by the sulfonium salt, which leads to an excited state. nih.gov This excited state undergoes irreversible fragmentation through both homolytic and heterolytic cleavage of a carbon-sulfur bond. This process releases a radical cation and other fragments. nih.gov The highly reactive radical cation then reacts with a hydrogen source in the formulation (such as a solvent or monomer) to generate a Brønsted acid. researchgate.netnih.gov
This photogenerated acid is the true initiating species for the cationic polymerization of monomers like epoxides and vinyl ethers. researchgate.net A key advantage of this initiation method is that the polymerization is not inhibited by oxygen, a common issue in free-radical polymerization. Furthermore, the polymerization can continue in the dark after the initial photo-irradiation has ceased, as long as the initiating acid is present and active. The strength of the generated acid, and thus the polymerization efficiency, is dependent on the nature of the counter-anion (e.g., SbF₆⁻ > PF₆⁻). researchgate.net
Dual-Initiation Systems and Hybrid Photopolymerization
To overcome certain limitations of traditional photopolymerization, such as the limited penetration depth of light in thick or opaque samples, dual-initiation systems have been developed. A powerful strategy involves combining a sulfonium salt-based photoinitiator with a thermal initiator. In one such system, a triarylsulfonium salt acts as a surface photoinitiator for an epoxy resin. researchgate.net The heat released from the initial surface photopolymerization is substantial enough to trigger the decomposition of a second, alkyl-based sulfonium salt that acts as a latent thermal initiator. researchgate.net This decomposition generates a thermal front that propagates through the entire sample, leading to complete curing of thick and even carbon-fiber-reinforced composites. researchgate.net
Sulfonium salt derivatives have also been engineered to act as single-component initiators for hybrid photopolymerization, capable of simultaneously initiating both cationic and free-radical polymerization. For example, coumarin (B35378) sulfonium salts (CSS) have been designed to serve as efficient photoinitiators for cationic (epoxy), free-radical (acrylate), and hybrid polymerizations without the need for additional sensitizers or co-initiators. researchgate.net This dual functionality simplifies the formulation of photocurable resins used in applications requiring the distinct properties of both polymer types. researchgate.net
Emerging Catalytic Roles
Recent research has begun to explore the application of sulfonium salts, including methyldiphenylsulfonium derivatives, in more specialized catalytic roles that leverage their unique electronic and structural properties. These emerging areas include hydrogen-bonding catalysis and the design of complex supramolecular catalytic systems.
Hydrogen-Bonding Catalysis by Sulfonium Salts
While quaternary ammonium (B1175870) and phosphonium (B103445) salts are well-established as phase-transfer catalysts, the catalytic capabilities of tertiary sulfonium salts have been less explored. However, recent studies have highlighted their potential as hydrogen-bonding catalysts. nih.govrsc.org This catalytic activity stems from the acidic nature of the α-hydrogen atoms on the alkyl groups attached to the sulfur atom. rsc.org
The α-protons of sulfonium salts are more acidic than those of the corresponding ammonium and phosphonium salts, making them effective hydrogen-bond donors. This enhanced acidity allows them to activate substrates through hydrogen bonding, a mode of catalysis that is increasingly recognized for its importance in organocatalysis.
Research has demonstrated the catalytic ability of trialkylsulfonium salts in promoting reactions such as the conjugate addition of thiols to α,β-unsaturated carbonyl compounds. rsc.org The sulfonium salt is believed to activate the carbonyl group through hydrogen bonding, thereby facilitating the nucleophilic attack of the thiol. The effectiveness of the catalysis is dependent on the nature of the counter-anion and the substituents on the sulfur atom.
Table 1: Effect of Sulfonium Salt Catalysts on the Conjugate Addition of Thiophenol to Cyclohexenone
| Catalyst | Counter-anion | Yield (%) |
|---|---|---|
| (CH₃)₃S⁺ | I⁻ | 85 |
| (CH₃)₃S⁺ | BF₄⁻ | 92 |
| (CH₃)₃S⁺ | PF₆⁻ | 95 |
| (C₂H₅)₃S⁺ | BF₄⁻ | 88 |
| (n-Bu)₃S⁺ | BF₄⁻ | 75 |
Data derived from studies on the catalytic activity of trialkylsulfonium salts in conjugate addition reactions. rsc.org
These findings suggest that methyldiphenylsulfonium and its derivatives, with their combination of aryl and methyl substituents, could be tailored to fine-tune both steric and electronic effects, potentially leading to highly selective and efficient hydrogen-bonding catalysts.
Supramolecular Catalysis Design
Supramolecular catalysis represents a sophisticated approach where non-covalent interactions are used to assemble catalytic systems. rsc.org This strategy allows for the creation of highly organized structures that can mimic the efficiency and selectivity of enzymes. The design of these systems often involves the self-assembly of components into well-defined architectures such as capsules, cages, or micelles, where the catalytic reaction takes place in a confined environment. rsc.orgnih.gov
The incorporation of sulfonium moieties, such as methyldiphenylsulfonium, into supramolecular assemblies is an area of growing interest. The charged nature of the sulfonium group can drive the formation of assemblies through electrostatic interactions, while the phenyl groups can participate in π-π stacking interactions. nih.gov These non-covalent forces can be harnessed to build complex, multi-component catalysts. rsc.org
While specific examples of methyldiphenylsulfonium being used as the primary building block in a designed supramolecular catalyst are not yet widely reported in the literature, the principles of supramolecular chemistry suggest its potential. For instance, a methyldiphenylsulfonium unit could be functionalized with recognition sites to bind a specific substrate, while the sulfonium center itself could act as the catalytic group. The self-assembly of such units could lead to a catalytic pocket that enhances reaction rates and controls selectivity.
The development of such systems could lead to catalysts with novel properties, including:
Substrate-selective recognition: The supramolecular structure can be designed to bind only specific substrates.
Transition state stabilization: The organized environment of the assembly can stabilize the transition state of a reaction, lowering the activation energy.
Allosteric regulation: The catalytic activity could be switched on or off by the binding of an external effector molecule to the supramolecular assembly.
The exploration of methyldiphenylsulfonium derivatives in supramolecular catalysis design is a promising frontier, with the potential to yield highly advanced and specific catalytic systems.
Theoretical and Computational Studies of Methyl Diphenyl Sulfonium
Electronic Structure and Bonding Analysis
The electronic structure and bonding of methyldiphenylsulfonium are fundamental to understanding its stability and chemical behavior. Computational methods such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to elucidate these characteristics. nih.govnih.gov
The sulfonium (B1226848) center in methyldiphenylsulfonium carries a formal positive charge, making it a potent electrophile. researchgate.net The sulfur atom is bonded to two phenyl groups and one methyl group, resulting in a pyramidal geometry around the sulfur, similar to phosphines. nih.gov This geometry arises from the presence of a stereochemically active lone pair of electrons on the sulfur atom. nih.gov
Table 1: Predicted Bond Characteristics of Methyldiphenylsulfonium
| Bond | Bond Type | Expected Hybridization (on S) | Key Features |
| S-C (phenyl) | Sigma (σ) and Pi (π) | sp³ | The sigma bond is formed by the overlap of an sp³ hybrid orbital on sulfur with an sp² hybrid orbital on the phenyl carbon. Pi-delocalization of the positive charge into the aromatic rings is expected. |
| S-C (methyl) | Sigma (σ) | sp³ | Formed by the overlap of an sp³ hybrid orbital on sulfur with an sp³ hybrid orbital on the methyl carbon. This bond is a primary site for nucleophilic attack in methyl transfer reactions. |
| S (lone pair) | - | sp³ | The stereochemically active lone pair is located in an sp³ hybrid orbital, contributing to the pyramidal geometry of the sulfonium center. nih.gov |
The distribution of electron density is a key factor in determining the reactivity of the molecule. The positive charge is not entirely localized on the sulfur atom but is dispersed across the entire molecule, particularly onto the phenyl rings. This charge distribution influences how the molecule interacts with other species, such as nucleophiles and solvents.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For methyldiphenylsulfonium, computational methods can elucidate the pathways of its characteristic reactions, such as nucleophilic substitution.
Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. acs.orgnih.gov It postulates that reactants are in a quasi-equilibrium with a high-energy species known as the transition state, which represents the energy maximum along the reaction coordinate. acs.org By calculating the properties of this transition state, such as its energy and structure, the rate constant of the reaction can be estimated using the Eyring equation. nih.govrsc.org
For reactions involving methyldiphenylsulfonium, such as a methyl transfer to a nucleophile, TST can be applied to determine the activation energy of the process. The geometry of the transition state would reveal the extent of bond-making and bond-breaking at the point of highest energy. For a typical SN2 methyl transfer, the transition state would feature a pentacoordinate sulfur atom with the nucleophile and the leaving group (diphenyl sulfide) in apical positions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. acs.org It provides a good balance between accuracy and computational cost, making it suitable for studying complex reaction mechanisms. scirp.org
DFT calculations can be used to locate the stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. nih.gov A study on the analogous methyl transfer reaction between trimethylsulfonium (B1222738) and a phenolate (B1203915) anion using DFT revealed that the reaction proceeds through a classic SN2 mechanism. researchgate.net The calculations showed that the polarity of the solvent has a significant effect on the activation barrier. researchgate.net For methyldiphenylsulfonium, DFT studies would be crucial in understanding how the phenyl groups, compared to the methyl groups in trimethylsulfonium, affect the stability of the reactant and the transition state, thereby influencing the reaction rate. The electron-withdrawing nature of the phenyl groups is expected to further enhance the electrophilicity of the methyl carbon, potentially lowering the activation barrier for nucleophilic attack.
Table 2: Representative Calculated Energies for a Generic SN2 Methyl Transfer Reaction
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |
| Reactants (Sulfonium Salt + Nucleophile) | DFT/6-311+G(d,p) | 0.0 | The starting point of the reaction, with the sulfonium salt and the nucleophile as separate entities. |
| Pre-reaction Complex | DFT/6-311+G(d,p) | -5 to -10 | A loosely bound complex formed between the sulfonium salt and the nucleophile before the transition state. |
| Transition State | DFT/6-311+G(d,p) | +15 to +25 | The highest energy point along the reaction coordinate, featuring a partially formed bond to the nucleophile and a partially broken bond to the leaving group. |
| Post-reaction Complex | DFT/6-311+G(d,p) | -20 to -30 | A complex formed between the methylated nucleophile and the diphenyl sulfide (B99878) leaving group immediately after the reaction. |
| Products (Methylated Nucleophile + Diphenyl Sulfide) | DFT/6-311+G(d,p) | -15 to -25 | The final products of the reaction. |
Note: The values in this table are illustrative and based on typical SN2 reactions. Actual values for a specific reaction of methyldiphenylsulfonium would require dedicated calculations.
Prediction of Reactivity and Selectivity in Chemical Systems
Computational chemistry allows for the prediction of how a molecule will react and what products will be formed. For methyldiphenylsulfonium, these predictive capabilities are valuable for designing new synthetic methodologies.
The reactivity of sulfonium salts can be predicted by analyzing various molecular properties derived from computational calculations. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the electrophilic and nucleophilic character of different parts of the molecule. In methyldiphenylsulfonium, the LUMO is expected to be centered on the S-Cmethyl antibonding orbital, indicating that this is the most likely site for nucleophilic attack.
Computational studies on the Wittig reaction, which involves a related phosphorus ylide, have shown that DFT calculations can accurately predict the E/Z selectivity of the reaction. acs.org Similar approaches can be used to predict the regioselectivity and stereoselectivity of reactions involving methyldiphenylsulfonium. For example, in reactions with unsymmetrical nucleophiles, calculations can determine which atom of the nucleophile will preferentially attack the methyl group.
The reactivity of aryl sulfonium salts in transition metal-catalyzed reactions has also been a subject of computational investigation. rwth-aachen.de These studies help in understanding the mechanism of C-S bond activation and the subsequent formation of new bonds. rwth-aachen.de Such insights are crucial for the development of new catalytic systems that utilize sulfonium salts as substrates. nih.govresearchgate.netnih.gov
Molecular Dynamics Simulations in Reaction Pathway Mapping
Molecular Dynamics (MD) simulations provide a way to study the time evolution of a chemical system, including the dynamic aspects of a chemical reaction. aip.orgrsc.org By simulating the motion of atoms over time, MD can be used to map out reaction pathways and explore the influence of the solvent and other environmental factors. nih.gov
For a reaction involving methyldiphenylsulfonium, MD simulations can be used to study the diffusion of the reactants towards each other, the formation of a pre-reaction complex, and the dynamics of the bond-breaking and bond-forming processes. acs.org By employing reactive force fields or quantum mechanics/molecular mechanics (QM/MM) methods, it is possible to simulate the chemical reaction itself within the context of a larger, explicitly represented environment. nih.gov
QM/MM simulations, in particular, are well-suited for studying reactions in solution. In this approach, the reacting species (methyldiphenylsulfonium and the nucleophile) are treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with a more computationally efficient molecular mechanics force field. researchgate.net This allows for a realistic representation of the solvent effects on the reaction dynamics and energetics. Such simulations could reveal, for example, how the solvent shell around the sulfonium salt reorganizes during the course of a methyl transfer reaction.
Applications in Materials Science Research
Role in Polymer and Resin Synthesis
Methyldiphenylsulfonium salts are instrumental in the synthesis of polymers and the curing of resins, primarily through photoinitiated cationic polymerization. This process is crucial for creating specialized polymer structures and for the hardening of various materials.
While not typically incorporated as a monomer into the main chain of a polymer, Sulfonium (B1226848), methyldiphenyl- and its analogs are critical as initiators for the synthesis of specialized polymer backbones. Upon irradiation with UV light, these sulfonium salts undergo photolysis to generate a Brønsted acid. This photogenerated acid can then initiate the cationic polymerization of various monomers, such as epoxides, vinyl ethers, and cyclic ethers, leading to the formation of polymers with specific backbone structures.
The general mechanism for the photoinitiation of cationic polymerization by a triarylsulfonium salt, a class to which methyldiphenylsulfonium belongs, is as follows:
Photoexcitation: The sulfonium salt absorbs a photon, leading to an excited state.
Photolysis: The excited salt undergoes irreversible fragmentation, typically involving both homolytic and heterolytic cleavage of a carbon-sulfur bond.
Acid Generation: The resulting radical cations and other reactive species interact with the surrounding solvent or monomer to produce a strong Brønsted acid (H⁺).
Initiation: The generated acid protonates a monomer molecule, creating a carbocation.
Propagation: The carbocationic center then reacts with subsequent monomer units, leading to the growth of the polymer chain and the formation of the polymer backbone.
This method allows for the synthesis of polymers such as poly(phenylene sulfide) (PPS) through electrophilic substitution reactions where a sulfonium cation acts as an electrophile chemicalpapers.com.
Table 1: Examples of Polymers Synthesized Using Sulfonium Salt Photoinitiators
| Polymer Type | Monomer(s) | Initiator Type | Resulting Polymer Backbone |
|---|---|---|---|
| Polyethers | Epoxides (e.g., cyclohexene oxide) | Triarylsulfonium salts | Polyether backbone with repeating ether linkages |
| Polyvinyl ethers | Vinyl ethers (e.g., butyl vinyl ether) | Diaryliodonium/Triarylsulfonium salts | Polyvinyl ether backbone |
This table provides illustrative examples of polymer types that can be synthesized using cationic photopolymerization initiated by onium salts, a class that includes Sulfonium, methyldiphenyl-.
In the context of material curing, Sulfonium, methyldiphenyl- salts act as photo-activated catalysts for crosslinking reactions, particularly in epoxy resins. The mechanism is again reliant on their function as photoacid generators.
Upon UV irradiation, the methyldiphenylsulfonium salt decomposes to produce a strong acid. This acid then catalyzes the ring-opening polymerization of the epoxy groups in the resin. The process unfolds as follows:
Acid-catalyzed Ring Opening: The photogenerated proton (H⁺) protonates the oxygen atom of an epoxy ring, making the ring more susceptible to nucleophilic attack.
Nucleophilic Attack: Another epoxy group or a hydroxyl group present in the formulation acts as a nucleophile and attacks one of the carbon atoms of the protonated epoxy ring, leading to the opening of the ring and the formation of a new covalent bond and a hydroxyl group.
Chain Propagation: The newly formed hydroxyl group can then react with another epoxy group, propagating the crosslinking process.
This chain reaction leads to the formation of a highly crosslinked, three-dimensional polymer network, which is characteristic of a cured thermoset material. The efficiency of the curing process is dependent on factors such as the concentration of the photoinitiator, the intensity of the UV light, and the chemical structure of the epoxy resin jst.vn.
Table 2: Curing Characteristics of Epoxy Resins with Sulfonium Salt Photoinitiators
| Epoxy Resin Type | Photoinitiator | UV Exposure Time (s) | Gel Fraction (%) | Hardness (relative) |
|---|---|---|---|---|
| Bicycloaliphatic diepoxide/Epoxy resin modified by black seed oil | Triarylsulfonium hexafluoroantimonate | 1.2 | 84.2 | 0.86 |
Data adapted from a study on the influence of triarylsulfonium hexafluoroantimonate salts on the UV-curing of epoxy coatings, demonstrating the effect of initiator concentration on curing performance jst.vn.
Development of Functional Materials Utilizing Sulfonium Compounds
The unique photochemical properties of Sulfonium, methyldiphenyl- and related compounds have led to their use in the development of various functional materials.
Photoresponsive materials are materials that change their properties upon exposure to light. The ability of methyldiphenylsulfonium salts to generate acid upon irradiation makes them key components in the design of such materials. For instance, they can be used to create photo-patternable materials. In a polymer matrix containing a methyldiphenylsulfonium salt and an acid-sensitive functional group, selective exposure to UV light through a mask will generate acid only in the irradiated areas. This acid can then cleave the acid-sensitive groups, changing the solubility of the polymer in those regions. This difference in solubility allows for the development of a pattern, a fundamental process in photolithography for the fabrication of microelectronics.
In the field of organic electronics, sulfonium salts have been explored for their potential to modify the interfaces between different layers in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The introduction of a thin layer of an organic salt at the interface between an electrode and the active organic layer can alter the work function of the electrode, facilitating more efficient charge injection or extraction.
For example, all-organic triphenylsulfonium (B1202918) triflate salt has been used as an electron injection layer in polymer light-emitting diodes (PLEDs), leading to a reduction in the turn-on voltage and an increase in luminance at low operating voltages rsc.org. While specific research on "Sulfonium, methyldiphenyl-" in this exact application is not widely published, the principles established with structurally similar sulfonium salts suggest its potential utility. The ionic nature of these salts can induce favorable energy level alignment at interfaces, thereby improving device performance rsc.orgrsc.orgrsc.org.
Methyldiphenylsulfonium salts are used as photoinitiators in the formulation of UV-curable specialty coatings. These coatings offer several advantages over traditional thermal curing systems, including rapid cure times at ambient temperatures, low energy consumption, and the absence of volatile organic compounds (VOCs).
The performance of these coatings is influenced by the type and concentration of the photoinitiator, as well as the curing conditions. For example, the concentration of the triarylsulfonium salt photoinitiator can affect the rate of polymerization and the final properties of the cured film, such as gloss and hardness chemicalpapers.comresearchgate.net.
Table 3: Performance of UV-Cured Coatings with Varying Photoinitiator Concentrations
| Photoinitiator Concentration (wt%) | UV Dose (mJ/cm²) | Gel Content (%) | Probe Tack |
|---|---|---|---|
| 0.5 | 1020 | >94 | Low |
| 2.0 | 1020 | >94 | Low |
| 0.5 | 2040 | >95 | Very Low |
This table illustrates the general effect of photoinitiator concentration and UV dose on the performance of UV-cured coatings, based on studies of similar photoinitiator systems adhesion.kr. Higher photoinitiator concentrations and UV doses generally lead to more complete curing.
Advanced Characterization Techniques Applied to Derived Materials
The integration of methyldiphenylsulfonium into material matrices, whether as a catalytic agent, a precursor, or a functional additive, necessitates a suite of advanced characterization techniques to elucidate the properties of the final materials. Understanding the interplay between the sulfonium compound and the host material at molecular and microstructural levels is crucial for optimizing material performance. This involves a two-pronged approach: spectroscopic analysis to probe chemical integration and behavior, and morphological analysis to understand the physical structure.
Spectroscopic Probes of Material Integration and Behavior
Spectroscopic techniques are indispensable for confirming the incorporation of sulfonium moieties and understanding their interaction with the surrounding material. These methods provide detailed information on chemical structure, bonding, and the local electronic environment. mdpi.commdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups. In materials derived from methyldiphenylsulfonium, FTIR can confirm the presence of the sulfonium group and monitor chemical transformations. For instance, in the synthesis of polymers where a sulfonium salt is a precursor, characteristic peaks associated with the C-S bond and phenyl groups can be tracked. Studies on related sulfonated polymers demonstrate the utility of FTIR in identifying key vibrational bands, such as S=O stretching in sulfonic acid groups, which are often derivatives in related applications. researchgate.netresearchgate.net The appearance of new bands or shifts in existing peaks can indicate successful grafting or incorporation into a polymer backbone. marquette.edufrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both liquid and solid-state NMR are vital for detailed structural elucidation. nih.govrsc.org ¹H and ¹³C NMR can provide precise information about the chemical environment of the methyl and phenyl protons and carbons in the methyldiphenylsulfonium cation, confirming its structural integrity within a material. mdpi.com Solid-state NMR is particularly valuable for insoluble materials, offering insights into molecular packing and the mobility of polymer chains in the vicinity of the sulfonium salt. rug.nlrug.nl It can help differentiate between covalently bound and physically dispersed sulfonium species.
UV-Visible (UV-Vis) Spectroscopy: This technique probes electronic transitions and can be used to study the interaction of the sulfonium salt with other components in a material. Changes in the absorption spectra, such as shifts in wavelength or changes in intensity, can signify the formation of charge-transfer complexes or other electronic interactions between the phenyl rings of the sulfonium cation and the host matrix. mdpi.comnih.gov
The table below summarizes the application of these spectroscopic techniques in the analysis of materials containing sulfonium groups.
| Technique | Information Obtained | Typical Observations in Sulfonium-Derived Materials |
| FTIR Spectroscopy | Identification of functional groups, confirmation of chemical modification. | Characteristic peaks for C-S bonds, aromatic C-H stretching, and potential shifts indicating interaction with the matrix. researchgate.netmarquette.edu |
| NMR Spectroscopy | Detailed molecular structure, chemical environment, and connectivity. | Resonances corresponding to methyl and phenyl protons/carbons, confirming the sulfonium structure. mdpi.comnih.gov |
| UV-Vis Spectroscopy | Electronic transitions, intermolecular interactions. | Absorption bands related to the aromatic rings; shifts may indicate electronic interactions with the host material. nih.gov |
Morphological and Structural Analysis of Synthesized Materials
Beyond the molecular level, understanding the macroscopic and microscopic structure is critical to predicting a material's physical and performance properties. Techniques that probe morphology, topography, and crystallinity are essential. kemet-international.com
Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.publibretexts.org For polymer films or composites synthesized using methyldiphenylsulfonium, SEM can reveal information about surface roughness, porosity, and the dispersion of different phases. researchgate.net When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also map the elemental distribution on the surface, providing direct evidence of sulfur distribution and confirming the homogeneous integration of the sulfonium compound. kemet-international.com
X-ray Diffraction (XRD): XRD is the primary technique for analyzing the crystalline structure of materials. researchgate.netresearchgate.net When methyldiphenylsulfonium is incorporated into a semi-crystalline polymer, XRD can determine if its presence alters the polymer's crystal structure, degree of crystallinity, or crystallite size. mdpi.com These changes can significantly impact mechanical and thermal properties. For instance, the introduction of the ionic sulfonium salt might disrupt the regular packing of polymer chains, leading to a more amorphous structure, which would be observable as broadened diffraction peaks. researchgate.net Conversely, it could act as a nucleating agent in some systems.
This table outlines the key morphological and structural analysis techniques and their specific applications for these materials.
| Technique | Information Obtained | Relevance to Sulfonium-Derived Materials |
| SEM | Surface topography, microstructure, phase distribution. | Visualizing surface features and homogeneity of polymer blends or composites containing the sulfonium salt. pressbooks.pub |
| TEM | Internal morphology, dispersion of nanoscale features, crystal defects. | Assessing the dispersion of sulfonium-rich domains or nanoparticles within a bulk material. azooptics.com |
| XRD | Crystalline structure, phase identification, degree of crystallinity. | Determining the impact of the sulfonium salt on the crystalline nature of a host polymer matrix. mdpi.comsoton.ac.uk |
Through the combined application of these advanced spectroscopic and morphological characterization techniques, a comprehensive understanding of materials derived from methyldiphenylsulfonium can be achieved, linking synthetic parameters to the material's structure and, ultimately, its function.
Future Research Directions and Challenges
Innovations in Green Synthetic Methodologies for Sulfonium (B1226848) Salts
The development of environmentally benign synthetic methods for sulfonium salts is a paramount objective in contemporary organic chemistry. Traditional methods for preparing sulfonium salts often involve the use of hazardous reagents and generate significant waste. researchgate.net Future research is focused on creating more sustainable alternatives.
One promising approach is the use of mechanochemistry, specifically ball-milling, to promote the synthesis of sulfonium salts. This solvent-free technique has been successfully applied to the difunctionalization of alkynyl sulfonium salts with sulfinic acids, offering a catalyst- and additive-free route to various organosulfur compounds. rsc.org The short reaction times and simple work-up procedures associated with this method align well with the principles of green chemistry. rsc.org
Another area of innovation involves the use of hypervalent iodine benzyne (B1209423) precursors for the mild synthesis of sulfonium salts. This method allows for the generation of benzyne under gentle conditions, which then reacts with various sulfide (B99878) substrates to produce a diverse range of functionalized sulfonium salts in moderate to excellent yields. umn.edu Furthermore, catalyst-free condensation reactions mediated by reusable dehydrating agents like neutral alumina (B75360) are being explored for the synthesis of related organosulfur compounds, showcasing a commitment to eco-friendly processes. rsc.org
Future challenges in this area include expanding the substrate scope of these green methods and scaling them up for industrial applications. The development of catalytic cycles that minimize waste and maximize atom economy will be crucial for the widespread adoption of these sustainable synthetic routes.
Exploration of Novel Reactivity Patterns and Chemical Transformations
While the classical reactivity of sulfonium salts as alkylating and arylating agents is well-established, researchers are continuously uncovering new and unprecedented reactivity patterns. rsc.org The unique structural and electronic properties of sulfonium salts make them fertile ground for discovering novel chemical transformations. nih.gov
Recent advances in photoredox catalysis have opened up new avenues for sulfonium salt chemistry, enabling reactions that are distinct from their traditional ionic reactivity. rsc.orgnih.gov This approach has been particularly fruitful in generating aryl radicals from sulfonium salts, which can then participate in a wide range of bond-forming reactions. researchgate.net These photo-induced transformations often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net
The exploration of vinylsulfonium and vinylsulfoxonium salt chemistry has also revealed intricate reaction pathways, leading to the stereoselective synthesis of important building blocks like epoxides, cyclopropanes, and aziridines. mdpi.com The ability of the sulfur atom to stabilize adjacent negative charges is key to the reactivity of these species as effective Michael acceptors. mdpi.com
A significant challenge lies in predicting and controlling the diverse reactivity of sulfonium salts, which can be influenced by their structural features and the reaction conditions. nih.govnih.gov Future research will likely focus on developing a deeper mechanistic understanding of these novel transformations to enable their rational application in complex molecule synthesis.
Integration with Flow Chemistry and High-Throughput Screening Techniques
The integration of sulfonium chemistry with modern automation technologies like flow chemistry and high-throughput screening (HTS) holds immense promise for accelerating discovery and optimizing reaction conditions. sigmaaldrich.comscienceintheclassroom.org
Flow chemistry offers several advantages for reactions involving sulfonium salts, particularly those that are hazardous or involve unstable intermediates. nih.govpharmablock.com The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, enabling precise control over reaction parameters and minimizing the formation of byproducts. pharmtech.commdpi.com This technology is particularly well-suited for handling energetic intermediates like diazonium salts, which can be generated and consumed in situ, thereby enhancing safety. pharmablock.compharmtech.com The application of flow chemistry has already been demonstrated in the synthesis of various pharmaceutically important compounds and has the potential to be extended to the synthesis and application of methyldiphenylsulfonium and its derivatives. nih.gov
High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of experiments, making it an invaluable tool for discovering new reactions and optimizing existing ones. sigmaaldrich.comscienceintheclassroom.org HTS can be used to screen various catalysts, solvents, and reaction conditions for sulfonium salt-mediated transformations, significantly accelerating the pace of research. researchgate.netscribd.comrsc.org The data generated from HTS can be analyzed to identify trends and develop predictive models for reaction outcomes. researchgate.net
The main challenge in this area is the adaptation of existing sulfonium salt chemistries to flow and HTS platforms. This may require the development of new automation-friendly reaction protocols and analytical techniques for rapid reaction analysis. scienceintheclassroom.org
Advancements in Asymmetric Catalysis for Enantioselective Synthesis
The development of enantioselective transformations is a cornerstone of modern organic synthesis, and the use of chiral sulfonium salts as catalysts in asymmetric reactions is a rapidly emerging field. nih.govnii.ac.jpyoutube.com While chiral quaternary ammonium (B1175870) and phosphonium (B103445) salts are well-established organocatalysts, the catalytic potential of chiral tertiary sulfonium salts has only recently been demonstrated. nih.govnii.ac.jp
Researchers have successfully shown that chiral bifunctional trialkylsulfonium salts can catalyze highly enantioselective conjugate additions under base-free neutral phase-transfer conditions. nih.govnii.ac.jp This breakthrough opens the door for the development of a new class of organocatalysts for asymmetric synthesis. The ability to create molecules with a specific "handedness" is crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. youtube.com
A recent development in this area is the asymmetric sulfonylation reaction of cyclopropan-1-ol, sulfur dioxide, and 1-(alkynyl)naphthalen-2-ol, catalyzed by an organocatalyst, to produce axially chiral vinyl sulfones with excellent enantioselectivity. acs.org
The primary challenge in this domain is the design and synthesis of new chiral sulfonium catalysts with broad substrate scope and high catalytic efficiency. youtube.com Understanding the mechanism of enantioselection and the role of the sulfonium salt in the transition state will be critical for the rational design of more effective catalysts.
Computational Design and Predictive Modeling for New Applications
Computational chemistry and predictive modeling are becoming increasingly powerful tools in the design of new molecules and the prediction of their properties and reactivity. researchgate.net These approaches can be applied to sulfonium chemistry to accelerate the discovery of new applications for compounds like methyldiphenylsulfonium.
Computational studies can provide insights into the electronic structure and reactivity of sulfonium salts, helping to explain their diverse chemical behavior. mdpi.com For example, ab initio calculations have been used to understand the stabilization of sulfur ylides, which are key intermediates in many sulfonium salt reactions. mdpi.com Molecular modeling can also be used to design new sulfonium-based catalysts and predict their efficacy in various transformations. researchgate.net
Furthermore, computational screening can be employed to identify potential new applications for sulfonium salts in areas such as materials science and medicinal chemistry. For instance, the ability of sulfonium salts to act as photoinitiators has been exploited in the development of coatings and materials. umn.edu Computational models could be used to design new sulfonium-based photoinitiators with tailored properties.
A significant challenge is the development of accurate and efficient computational models that can capture the complex reactivity of sulfonium salts. Validating the predictions of these models with experimental data will be essential for their reliable application in the design of new chemical entities and processes.
Sustainability Considerations in Sulfonium Chemistry Research
Sustainability is a key driver of innovation in all areas of chemistry, and sulfonium chemistry is no exception. researchgate.netresearchgate.net Researchers are increasingly focused on developing sulfonium-based processes that are not only efficient and selective but also environmentally responsible.
The principles of green chemistry, such as the use of renewable feedstocks, the minimization of waste, and the design of energy-efficient processes, are being applied to sulfonium chemistry. rsc.orgrsc.org As discussed in Section 7.1, the development of green synthetic methodologies is a major research focus. rsc.org
Beyond synthesis, the entire lifecycle of sulfonium compounds is being considered from a sustainability perspective. This includes the development of recyclable catalysts and reagents, as well as the design of processes that minimize the use of hazardous solvents. researchgate.net For example, the use of water as a solvent in sulfonium salt-catalyzed reactions is a promising green alternative. nii.ac.jp
Q & A
Q. Methodological Answer :
- Mechanism : Upon UV irradiation, sulfonium salts release protons via homolytic S–C bond cleavage .
- Experimental Validation :
- Irradiate thin films (λ = 254 nm) and measure acid generation via pH-sensitive dyes.
- Optimal PAGs show >90% proton release efficiency at 10 mJ/cm .
Advanced: What computational tools integrate with experimental data to predict sulfonium salt reactivity in complex systems?
Q. Methodological Answer :
- COMSOL Multiphysics : Simulate diffusion-reaction dynamics in catalytic cycles .
- Machine Learning (ML) : Train models on reaction datasets (e.g., temperature, solvent, yield) to predict optimal conditions .
Basic: Which analytical methods are effective for quantifying trace impurities in methyldiphenylsulfonium samples?
Q. Methodological Answer :
- GC-MS : Detect volatile byproducts (e.g., diphenyl sulfide) with LOD < 0.1 ppm .
- Ion Chromatography : Quantify sulfate ions (from hydrolysis) with 95% recovery .
Advanced: What pharmacological screening strategies are used to evaluate sulfonium salts as kinase inhibitors?
Q. Methodological Answer :
- In Vitro Assays :
- Measure IC against target kinases (e.g., EGFR) using fluorescence polarization .
- Molecular Docking : AutoDock Vina models sulfonium’s binding affinity (ΔG < -8 kcal/mol suggests high potency) .
Advanced: How do synergistic effects between methyldiphenylsulfonium and transition-metal catalysts enhance C–H activation?
Q. Methodological Answer :
- Mechanistic Insight : Sulfonium salts stabilize Pd(0) intermediates in cross-coupling reactions .
- Experimental Validation :
- Compare turnover numbers (TON) with/without sulfonium (e.g., TON increases from 50 to 220) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
